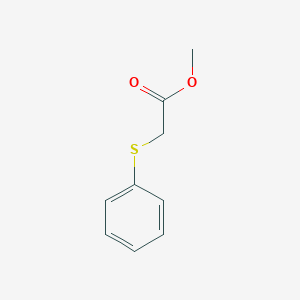

Methyl (phenylthio)acetate

Overview

Description

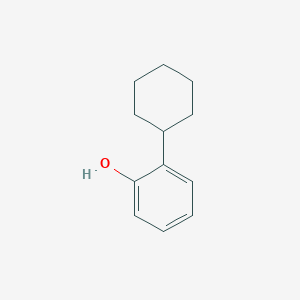

Methyl (phenylthio)acetate (MPA) is a thioester compound that is widely used in scientific research. It is a colorless liquid with a strong, pleasant odor and is also known as methyl phenylthioacetate or methylthiobutyrate. MPA has been used in a variety of scientific applications, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

Electrochemical Fluorination and Radiofluorination : Methyl (phenylthio)acetate can be fluorinated using tetrabutylammonium fluoride (TBAF) through electrochemical fluorination, which has potential applications in the synthesis of fluorinated organic compounds. This process is significant for producing mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate, which could be relevant in medical imaging and tracer studies (Balandeh et al., 2017).

Synthesis of Mixed Acetals : this compound is involved in the synthesis of mixed acetals (acetyl methyl acetals), through the electrolysis of hemithioacetals derived from methoxy-(phenylthio)methane. These mixed acetals serve as aldehyde equivalents in synthetic chemistry (Mandai et al., 1984).

Chiral Dienes Synthesis : It plays a role in trans-acetalization reactions leading to the formation of chiral dienes, which are valuable in the field of asymmetric synthesis (Gaonac'h et al., 1992).

Synthesis of Arylacetic Esters : this compound is involved in the synthesis of arylacetic esters starting from aromatic aldehydes. This method is applicable to the production of various esters, showing its versatility in organic synthesis (Ogura et al., 1979).

Intermolecular Hydrogen Bonding in Crystal Structure : In the compound (E)-Methyl 2-(3-cinnamoylthioureido)acetate, which contains a similar functional group, the presence of intermolecular hydrogen bonding is observed. This illustrates its potential in crystallography and material sciences (Hassan et al., 2010).

Electrochemical Sensor Development : The substance has been studied for its role in the development of electrochemical sensors, particularly in the detection of pesticides like methyl parathion (Reddy et al., 2013).

Chemical Separation Processes : Its derivative, methyl acetate, is studied in the context of chemical separation processes, particularly in reactive mixture separation by pervaporation (Penkova et al., 2013).

Synthesis of Functionalized Sulfur Containing Intermediates : this compound is used in the synthesis of various sulfur-containing intermediates, highlighting its role in the synthesis of complex organic molecules (Vankar et al., 1995).

Future Directions

Mechanism of Action

Target of Action

Methyl (phenylthio)acetate is a small molecule that interacts with various targets. One of the primary targets of this compound is Monomeric sarcosine oxidase , an enzyme found in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, a secondary amino acid .

Mode of Action

It is known to undergo electrochemical fluorination, a process that involves interaction with tetrabutylammonium fluoride (tbaf) . This process is performed under potentiostatic anodic oxidation in an acetonitrile environment containing TBAF and triflic acid .

Biochemical Pathways

It is known to be involved in methyl-based methanogenesis, a process that is a dominant source of methane emissions in certain conditions . This process involves various biochemical pathways and genes .

Pharmacokinetics

It is known that the compound undergoes electrochemical fluorination, which could potentially impact its bioavailability .

Result of Action

The result of the action of this compound is the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate . This is verified by gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) Spectroscopy .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the efficiency of its fluorination is affected by parameters such as oxidation potential, time, temperature, sonication, TBAF concentration, and triflic acid concentration . The ratio of triflic acid to TBAF concentration plays a key role in the fluorination efficiency .

Biochemical Analysis

Biochemical Properties

Methyl (phenylthio)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the oxidation-reduction processes. For instance, it has been studied for its electrochemical fluorination using tetrabutylammonium fluoride (TBAF), where it undergoes potentiostatic anodic oxidation . This interaction highlights its potential role in modifying biochemical pathways through redox reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can be fluorinated to form methyl 2-fluoro-2-(phenylthio)acetate, which can be verified by gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . This modification can impact cellular functions by altering the chemical environment within cells, potentially affecting signaling pathways and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can undergo binding interactions with enzymes, leading to either inhibition or activation of enzymatic activity. For example, its interaction with TBAF results in the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate . This process involves the transfer of electrons and the formation of new chemical bonds, which can influence gene expression and other molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that under optimal conditions, a 30-minute electrolysis can result in a 44% yield of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its oxidation and fluorination. The compound can interact with enzymes and cofactors that facilitate these metabolic processes. For example, its interaction with TBAF and triflic acid in electrochemical fluorination highlights its role in modifying metabolic flux and metabolite levels .

Properties

IUPAC Name |

methyl 2-phenylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNSXQQODXYRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169395 | |

| Record name | Acetic acid, (phenylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17277-58-6 | |

| Record name | Methyl 2-(phenylthio)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17277-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (phenylthio)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017277586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (phenylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Phenylthio)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)

![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)